molecular formula C20H25N3O5 B8296188 Ethyl 5-(benzyloxy)-2-(4-(hydroxymethyl)piperidin-1-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Ethyl 5-(benzyloxy)-2-(4-(hydroxymethyl)piperidin-1-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No. B8296188
M. Wt: 387.4 g/mol
InChI Key: ODMUVMKOFCNYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(benzyloxy)-2-(4-(hydroxymethyl)piperidin-1-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(benzyloxy)-2-(4-(hydroxymethyl)piperidin-1-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(benzyloxy)-2-(4-(hydroxymethyl)piperidin-1-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]-6-oxo-5-phenylmethoxy-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C20H25N3O5/c1-2-27-19(26)16-17(28-13-15-6-4-3-5-7-15)18(25)22-20(21-16)23-10-8-14(12-24)9-11-23/h3-7,14,24H,2,8-13H2,1H3,(H,21,22,25)

InChI Key

ODMUVMKOFCNYPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=N1)N2CCC(CC2)CO)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 6-(allyloxy)-5-(benzyloxy)-2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-4-carboxylate (1.206 g, 2.82 mmol) in n-propanol (10 mL) was sparged with N2. Rhodium(III) chloride (0.030 g, 0.141 mmol) was added and the resulting mixture was stirred overnight at 100° C. The mixture was cooled to room temperature and partitioned between water and CH2Cl2. The organic phase was dried (Na2SO4), filtered and concentrated to give a yellow solid that was triturated with Et2O. The product was collected by filtration to give the title compound as a white solid (0.8252 g, 76% yield). 1H NMR (300 MHz, CDCl3) δ: 7.43 (2H, d, J=7.3 Hz), 7.37-7.29 (3H, m), 5.05 (2H, s), 4.46 (2H, d, J=13.1 Hz), 4.31 (2H, q, J=7.1 Hz), 3.44 (2H, d, J=5.8 Hz), 2.94-2.88 (2H, m), 1.74 (2H, d, J=13.1 Hz), 1.73-1.66 (1H, m), 1.29 (3H, t, J=7.2 Hz), 1.28-1.22 (2H, m). LCMS (M+H) calcd for C20H26N3O5: 388.18; found: 388.23.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step Two
Yield
76%

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